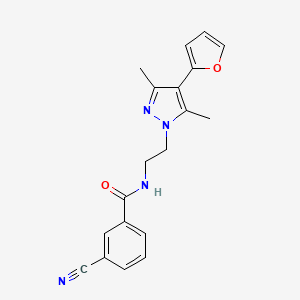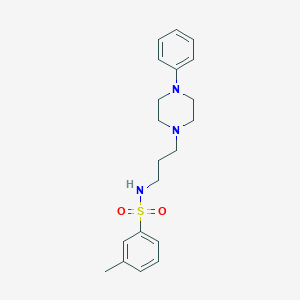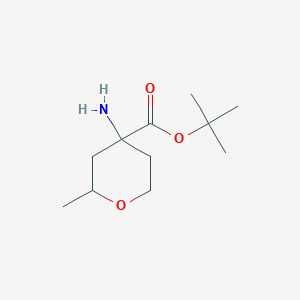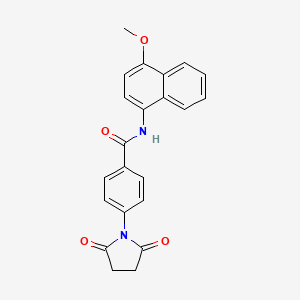![molecular formula C13H21NO4 B2824919 (R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid CAS No. 1361202-54-1](/img/structure/B2824919.png)
(R)-6-(Tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a carboxylic acid derivative with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis to protect amines .
Synthesis Analysis
The Boc group can be introduced to amines using Boc anhydride or Boc chloride in the presence of a base . Deprotection (removal of the Boc group) can be achieved under mildly acidic conditions .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including esterification with alcohols, conversion to acid chlorides, and formation of amide bonds . The Boc group can also be removed selectively without affecting other functional groups .Scientific Research Applications
Photochemical and Thermal Rearrangement
The photochemical and thermal rearrangement of oxaziridines, closely related to the chemical structure of interest, illustrates the regioselectivities observed in these processes. The study by Lattes et al. (1982) on spirooxaziridines revealed that the C-C bond cleavage occurs in the anti position relative to the lone pair of the oxaziridine nitrogen atom, providing evidence for the stereoelectronic theory in rearrangements (Lattes et al., 1982).
Spirolactams as Pseudopeptides
Fernandez et al. (2002) discussed the synthesis of spirolactams acting as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Their conformational analysis indicates that these structures can mimic gamma-turns or distorted type II beta-turns, which are significant in peptide synthesis (Fernandez et al., 2002).
Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates
Suter et al. (2000) introduced heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as novel dipeptide synthons. Their study underscores the utility of these compounds in peptide synthesis, offering a new class of dipeptide building blocks (Suter et al., 2000).
Reactions with O-centered Nucleophiles
Kayukova et al. (2006) explored the reactions of dioxaspirooctane derivatives with primary aliphatic alcohols and oximes, leading to the formation of various cyclic compounds. This research contributes to understanding the chemical reactivity of spiro compounds with different nucleophiles (Kayukova et al., 2006).
Conformationally Constrained Dipeptide Isosteres
Guarna et al. (1999) synthesized 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids from tartaric acid and α-amino acids, presenting them as conformationally constrained dipeptide isosteres. Their work highlights a novel class of dipeptide mimetics based on spirocyclic scaffolds (Guarna et al., 1999).
properties
IUPAC Name |
(2R)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-13(5-7-14)8-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMOSXHYOPBSRN-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone](/img/structure/B2824841.png)
![(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2824843.png)



![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2824847.png)


![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2824851.png)
![2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2824852.png)
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2824855.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2824858.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2824859.png)